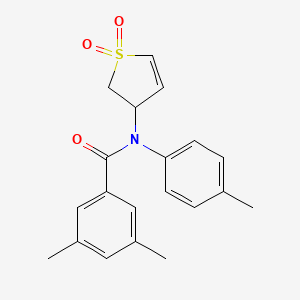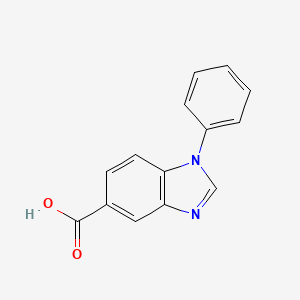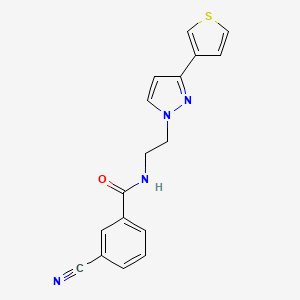![molecular formula C26H20N4O3 B2421790 3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886903-12-4](/img/no-structure.png)
3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C26H20N4O3 and its molecular weight is 436.471. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrazolo[3,4-b]pyridine scaffold has been investigated for its potential as an anticancer agent. Researchers have explored the compound’s ability to inhibit specific kinases or signaling pathways involved in cancer cell proliferation and survival. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against different cancer types .
Anti-inflammatory Activity
Compounds containing pyrazolo[3,4-b]pyridine moieties have shown promise as anti-inflammatory agents. By modulating inflammatory pathways, this compound may contribute to the development of novel anti-inflammatory drugs. Researchers have studied its effects on cytokine production, NF-κB signaling, and COX-2 expression .
Neuroprotective Effects
Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like our target molecule have been explored for their neuroprotective properties. They may mitigate neurodegenerative diseases by reducing oxidative damage, inhibiting neuroinflammation, or promoting neuronal survival .
Antimicrobial Activity
Pyrazolo[3,4-b]pyridine derivatives have demonstrated antimicrobial potential. Researchers have investigated their effects against bacteria, fungi, and parasites. The compound’s unique structure may interfere with essential cellular processes, making it a candidate for novel antimicrobial therapies .
Kinase Inhibitors
The compound’s kinase inhibitory activity is an exciting area of research. It may selectively target specific kinases involved in disease pathways, such as kinases associated with inflammation, cell proliferation, or angiogenesis. Identifying its kinase targets and assessing their clinical relevance is crucial .
Cardiovascular Applications
Some pyrazolo[3,4-b]pyridine derivatives exhibit vasodilatory effects, making them interesting candidates for cardiovascular applications. By modulating vascular tone, they could potentially impact blood pressure regulation or treat conditions like pulmonary hypertension .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide' involves the condensation of 4-phenoxyaniline with ethyl acetoacetate to form 4-phenoxyphenyl-3-oxobutanoate, which is then reacted with hydrazine hydrate to form 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide. The resulting hydrazide is then reacted with phenyl isocyanate to form the final compound.", "Starting Materials": [ "4-phenoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-phenoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-phenoxyphenyl-3-oxobutanoate.", "Step 2: Reaction of 4-phenoxyphenyl-3-oxobutanoate with hydrazine hydrate in ethanol to form 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide.", "Step 3: Reaction of 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide with phenyl isocyanate in the presence of a base such as triethylamine to form the final compound." ] } | |
Número CAS |
886903-12-4 |
Nombre del producto |
3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Fórmula molecular |
C26H20N4O3 |
Peso molecular |
436.471 |
Nombre IUPAC |
3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C26H20N4O3/c1-17-23-24(31)22(16-27-25(23)30(29-17)19-8-4-2-5-9-19)26(32)28-18-12-14-21(15-13-18)33-20-10-6-3-7-11-20/h2-16H,1H3,(H,27,31)(H,28,32) |
Clave InChI |
HRGYGJFWABKOTF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2421714.png)





![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2421723.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2421726.png)
![3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)
![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)